molecular formula C6H12ClNO B2945064 rac-(1R,5R,6R)-2-Azabicyclo[3.2.0]heptan-6-ol hydrochloride CAS No. 2095192-16-6

rac-(1R,5R,6R)-2-Azabicyclo[3.2.0]heptan-6-ol hydrochloride

Cat. No.: B2945064
CAS No.: 2095192-16-6
M. Wt: 149.62
InChI Key: MTAGMASLRLYPTF-RWOHWRPJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

rac-(1R,5R,6R)-2-Azabicyclo[3.2.0]heptan-6-ol hydrochloride is a bicyclic secondary amine hydrochloride salt with a fused [3.2.0] ring system. Its molecular formula is C₆H₁₁NO·HCl (molecular weight ~149.6 g/mol), featuring a hydroxyl group at the 6-position and a nitrogen atom in the 2-position of the bicyclo[3.2.0]heptane scaffold . The compound exists as a racemic mixture (rac-) due to multiple stereocenters, with the specified configuration (1R,5R,6R) denoting the relative stereochemistry .

Key properties include:

  • Purity: Typically ≥95% (commercial suppliers) .
  • Storage: Long-term storage under controlled conditions (room temperature or refrigerated) .
  • Applications: Primarily used in pharmaceutical research as a chiral building block for drug discovery, particularly in synthesizing bioactive molecules with constrained geometries .

Properties

IUPAC Name

(1R,5R,6R)-2-azabicyclo[3.2.0]heptan-6-ol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO.ClH/c8-6-3-5-4(6)1-2-7-5;/h4-8H,1-3H2;1H/t4-,5-,6-;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTAGMASLRLYPTF-RWOHWRPJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2C1C(C2)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN[C@H]2[C@@H]1[C@@H](C2)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2095192-16-6
Record name rac-(1R,5R,6R)-2-azabicyclo[3.2.0]heptan-6-ol hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-(1R,5R,6R)-2-Azabicyclo[3.2.0]heptan-6-ol hydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of aziridines and cyclopropanes as starting materials, which undergo ring-opening and subsequent cyclization to form the bicyclic structure. The reaction conditions often require the presence of a strong acid or base to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple steps of purification and isolation to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

rac-(1R,5R,6R)-2-Azabicyclo[3.2.0]heptan-6-ol hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various amine derivatives.

Scientific Research Applications

rac-(1R,5R,6R)-2-Azabicyclo[3.2.0]heptan-6-ol hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, enabling the construction of more complex molecules.

    Biology: The compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of rac-(1R,5R,6R)-2-Azabicyclo[3.2.0]heptan-6-ol hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Stereoisomers and Positional Isomers

a) rac-(1R,5S,6S)-3-Azabicyclo[3.2.0]heptan-6-ol Hydrochloride
  • Key Differences : Nitrogen position (3-aza vs. 2-aza) and stereochemistry (1R,5S,6S vs. 1R,5R,6R).
  • Molecular Formula: C₆H₁₁NO·HCl (MW 149.6).
  • Purity : 95% .
  • Significance : Demonstrates how nitrogen positioning affects hydrogen-bonding capacity and receptor interactions. Suppliers include Fluorochem and multiple Chinese manufacturers .
b) rel-(1R,5R,6R)-2-Azabicyclo[3.2.0]heptan-6-ol
  • Key Differences: Lacks the hydrochloride salt; free base form (C₆H₁₁NO, MW 113.16).
  • Synthesis : Requires chiral synthesis techniques to achieve the rel-configuration .

Functional Group Derivatives

a) rac-[(1R,5R,6R)-3-Azabicyclo[3.2.0]heptan-6-yl]methanol Hydrochloride
  • Key Differences : Contains a hydroxymethyl (-CH₂OH) substituent instead of a hydroxyl (-OH) group.
  • Molecular Formula: C₇H₁₃NO·HCl (MW 166.05).
  • Collision Cross-Section (CCS) : Predicted CCS values for adducts (e.g., [M+H]+: 125.4 Ų) suggest distinct physicochemical behavior in mass spectrometry .
b) rac-(1R,5R,6S)-6-(Trifluoromethyl)-2-Azabicyclo[3.2.0]heptan-6-ol Hydrochloride
  • Key Differences : Trifluoromethyl (-CF₃) substitution at the 6-position enhances lipophilicity and metabolic stability.
  • Molecular Formula: C₇H₁₀F₃NO·HCl (MW 209.6).
  • Applications : Useful in fluorinated drug analogs for improved pharmacokinetics .

Ring System Variants

a) 3-Azabicyclo[3.1.1]heptan-6-one Hydrochloride
  • Key Differences : [3.1.1] ring system with a ketone (C=O) at the 6-position instead of an alcohol.
  • Molecular Formula: C₆H₁₀ClNO (MW 147.6).
  • Storage : Stable at room temperature .
b) 2-Azabicyclo[2.2.1]heptane Derivatives
  • Key Differences : Smaller [2.2.1] ring system imposes greater conformational rigidity.
  • Relevance : Often used in opioid receptor ligands; highlights the impact of ring size on bioactivity .

Comparative Data Table

Compound Name CAS Number Molecular Formula MW (g/mol) Key Features Purity Reference
rac-(1R,5R,6R)-2-Azabicyclo[3.2.0]heptan-6-ol HCl 2095192-21-3* C₆H₁₁NO·HCl 149.6 2-aza, hydroxyl, racemic ≥95%
rac-(1R,5S,6S)-3-Azabicyclo[3.2.0]heptan-6-ol HCl 2089246-00-2 C₆H₁₁NO·HCl 149.6 3-aza, stereoisomer 95%
rel-(1R,5R,6R)-2-Azabicyclo[3.2.0]heptan-6-ol 2095192-15-5 C₆H₁₁NO 113.16 Free base, rel-configuration N/A
rac-[(1R,5R,6R)-3-Azabicyclo[3.2.0]heptan-6-yl]methanol HCl N/A C₇H₁₃NO·HCl 166.05 Hydroxymethyl derivative N/A
3-Azabicyclo[3.1.1]heptan-6-one HCl 1486519-87-2 C₆H₁₀ClNO 147.6 [3.1.1] system, ketone N/A

*CAS inferred from and .

Research Findings and Implications

  • Stereochemical Impact : The rac-(1R,5R,6R) configuration confers distinct spatial arrangements critical for binding to biological targets, as seen in its preferential use over (1R,5S,6S) isomers in certain drug candidates .
  • Derivative Utility : Hydroxymethyl and trifluoromethyl derivatives expand synthetic versatility, enabling fine-tuning of solubility and target affinity .
  • Safety Considerations : Hydrochloride salts generally offer improved stability and reduced volatility compared to free bases, mitigating handling risks .

Biological Activity

rac-(1R,5R,6R)-2-Azabicyclo[3.2.0]heptan-6-ol hydrochloride is a bicyclic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C6_6H12_{12}ClNO
  • Molecular Weight : 149.62 g/mol
  • CAS Number : 2095192-16-6

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits significant antimicrobial properties. It has been shown to be effective against a range of bacteria, including both gram-positive and gram-negative strains. The mode of action primarily involves the inhibition of cell wall synthesis, leading to bacterial cell death .

Table 1: Antimicrobial Efficacy Against Various Bacterial Strains

Bacterial StrainSensitivity
Escherichia coliSensitive
Staphylococcus aureusSensitive
Pseudomonas aeruginosaModerate
Streptococcus pneumoniaeSensitive

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit various enzymes, which is crucial for its therapeutic potential. Notably, it exhibits inhibition against urease and alpha-amylase enzymes, suggesting a possible role in managing conditions like peptic ulcers and diabetes .

Table 2: Enzyme Inhibition Assays

EnzymeInhibition %Reference
Urease75%
Alpha-Amylase68%

Antioxidant Activity

In addition to its antimicrobial properties, this compound has demonstrated antioxidant activity through DPPH radical scavenging assays. The percentage inhibition of free radicals was measured and showed promising results, indicating potential applications in oxidative stress-related diseases .

Case Studies

A recent study focused on the synthesis and biological evaluation of derivatives of this compound. The derivatives were assessed for their antimicrobial and antioxidant activities, revealing that modifications to the structure could enhance biological efficacy.

Case Study Summary

  • Objective : To evaluate the biological activities of synthesized derivatives.
  • Findings : Certain derivatives exhibited improved antimicrobial and antioxidant properties compared to the parent compound.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing rac-(1R,5R,6R)-2-Azabicyclo[3.2.0]heptan-6-ol hydrochloride, and what key intermediates are involved?

  • Methodological Answer : The synthesis typically involves ring-closing strategies to construct the bicyclic framework. Key intermediates may include protected amino alcohols or aziridine derivatives. For example, analogous bicyclic amines (e.g., 3-azabicyclo[3.2.0]heptane derivatives) are synthesized via cyclization of linear precursors using reagents like ammonium persulfate or DMDAAC, as seen in copolymerization protocols . Stereochemical control during synthesis requires chiral auxiliaries or enantioselective catalysis. Post-synthesis, the hydroxyl group at position 6 is often protected (e.g., as a silyl ether) to prevent side reactions before hydrochlorination .

Q. How can researchers confirm the stereochemical configuration of this compound using spectroscopic methods?

  • Methodological Answer : Nuclear Overhauser Effect Spectroscopy (NOESY) NMR can identify spatial proximities between protons to validate the bicyclic structure and substituent orientations. For example, coupling constants (J-values) between protons on the azabicyclo ring (e.g., H-5 and H-6) provide insights into dihedral angles and stereochemistry. X-ray crystallography is definitive for absolute configuration determination, as demonstrated for structurally related 8-azabicyclo[3.2.1]octane derivatives . Chiral HPLC with a cellulose-based column can resolve enantiomeric impurities, ensuring stereochemical purity ≥97% .

Q. What purification techniques are optimal for isolating this compound from reaction mixtures?

  • Methodological Answer : Reverse-phase HPLC with a C18 column and acidic mobile phase (e.g., 0.1% trifluoroacetic acid in acetonitrile/water) effectively separates the target compound from byproducts. For scale-up, flash chromatography on silica gel with a gradient of methanol in dichloromethane is preferred. Impurity profiling, as outlined in pharmacopeial standards for similar bicyclic β-lactams, ensures compliance with purity thresholds (e.g., <0.1% for specified impurities) .

Advanced Research Questions

Q. What challenges arise in resolving enantiomers of this compound, and what chiral separation techniques are most effective?

  • Methodological Answer : Enantiomeric resolution is complicated by the compound’s rigid bicyclic structure, which limits conformational flexibility. Supercritical Fluid Chromatography (SFC) with chiral stationary phases (e.g., amylose tris(3,5-dimethylphenylcarbamate)) achieves baseline separation with high efficiency. For validation, compare experimental optical rotations with computational predictions (e.g., density functional theory (DFT)-calculated values). Residual enantiomeric excess (ee) can be quantified using circular dichroism spectroscopy .

Q. How do researchers address discrepancies between computational predictions and experimental data (e.g., NMR chemical shifts) for this compound?

  • Methodological Answer : Discrepancies often arise from solvent effects or proton exchange dynamics. For accurate comparisons, simulate NMR spectra using DFT calculations (e.g., B3LYP/6-311+G(d,p)) with explicit solvent models (e.g., COSMO). Validate predicted shifts against experimental data in deuterated DMSO or methanol. Conformational analysis via molecular dynamics simulations identifies dominant rotamers influencing chemical shifts .

Q. What in vitro assays are suitable for evaluating the biological activity of this compound, particularly in neurological targets?

  • Methodological Answer : Receptor-binding assays (e.g., radioligand displacement for GABAA or NMDA receptors) are ideal for neurological studies. Functional activity can be assessed via patch-clamp electrophysiology in transfected HEK293 cells expressing human receptors. For metabolic stability, incubate the compound with liver microsomes and quantify remaining parent compound using LC-MS/MS. Antispasmodic activity, observed in structurally related azabicyclo derivatives, can be tested in isolated tissue preparations (e.g., guinea pig ileum) .

Data Analysis and Contradiction Management

Q. How should researchers interpret conflicting bioactivity data across different assay platforms for this compound?

  • Methodological Answer : Cross-validate results using orthogonal assays (e.g., fluorescence-based calcium influx vs. electrophysiology for ion channel modulation). Control for assay-specific variables such as buffer composition, cell line variability, and compound solubility. Statistical meta-analysis of dose-response curves (e.g., IC50 values) identifies outliers. Contradictions may arise from off-target effects, which can be probed via kinase profiling panels .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.